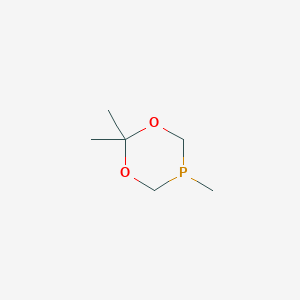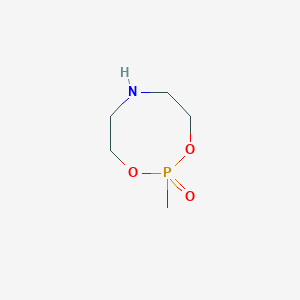
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one is a heterocyclic compound containing phosphorus, oxygen, and nitrogen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one typically involves the reaction of a phosphorus-containing precursor with an appropriate nitrogen and oxygen source. One common method is the cyclization reaction of a phosphoramidate with an epoxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-100°C to facilitate ring closure.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.
化学反应分析
Types of Reactions
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides or phosphates, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into phosphines or other lower oxidation state phosphorus compounds.
Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions, usually under mild conditions to prevent decomposition of the compound.
Major Products Formed
Oxidation: Phosphine oxides or phosphates.
Reduction: Phosphines or lower oxidation state phosphorus compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other phosphorus-containing compounds.
Medicine: Research is ongoing into its use as a potential therapeutic agent, particularly in the development of drugs targeting phosphorus-related pathways.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
作用机制
The mechanism by which 2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to metal centers in enzymes and altering their activity. It can also participate in phosphorylation reactions, transferring its phosphorus atom to other molecules and thereby modulating biochemical pathways.
相似化合物的比较
Similar Compounds
1,3,2-Dioxaphospholane: Another phosphorus-containing heterocycle with similar reactivity but different ring size and substitution pattern.
2-Methyl-1,3,2-dioxaphosphorinane: A compound with a similar structure but different ring size, leading to different chemical properties.
Phosphoramidates: Compounds with similar phosphorus-nitrogen-oxygen linkages but without the cyclic structure.
Uniqueness
2-Methyl-1,3,6,2lambda~5~-dioxazaphosphocan-2-one is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
105940-53-2 |
|---|---|
分子式 |
C5H12NO3P |
分子量 |
165.13 g/mol |
IUPAC 名称 |
2-methyl-1,3,6,2λ5-dioxazaphosphocane 2-oxide |
InChI |
InChI=1S/C5H12NO3P/c1-10(7)8-4-2-6-3-5-9-10/h6H,2-5H2,1H3 |
InChI 键 |
YISPFMLKCRXBFQ-UHFFFAOYSA-N |
规范 SMILES |
CP1(=O)OCCNCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


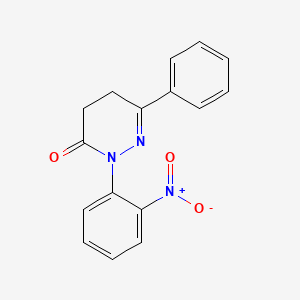
![Oxo[(2-oxo-1,2-diphenylethyl)(phenyl)amino]acetyl chloride](/img/structure/B14318325.png)
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)

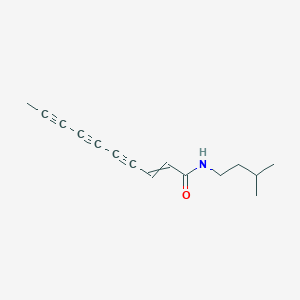
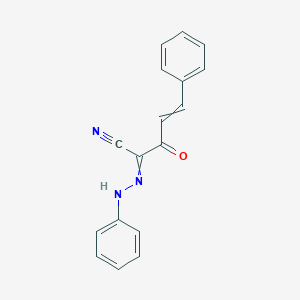
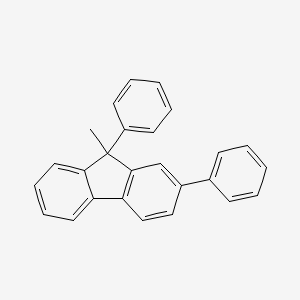
![2-[Bis(dimethylamino)boranyl]-2-(triethylsilyl)ethen-1-one](/img/structure/B14318372.png)

![9-Methyloctahydro-2H-5,8-epoxypyrano[3,2-c]oxepin-2-ol](/img/structure/B14318381.png)
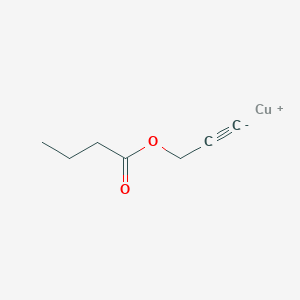
![2-Fluoro-4-pentylphenyl 4'-octyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14318391.png)
